molecular formula C21H20N4O3S B2624289 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797245-03-4

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2624289
CAS No.: 1797245-03-4
M. Wt: 408.48
InChI Key: GNDHLZRJZHSLNK-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a recognized and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a key regulator of clathrin-mediated endocytosis, and its inhibition offers a promising, non-opioid therapeutic strategy for modulating neuropathic pain pathways (source) . By selectively inhibiting AAK1, this compound disrupts the interaction with the clathrin adaptor protein AP-2, thereby reducing the endocytic uptake of specific receptors and transporters at the neuronal synapse, such as the Naᵥ1.8 sodium channel (source) . This mechanism is of significant research value for investigating the molecular basis of chronic pain and for developing novel analgesics. Beyond pain research, the role of AAK1 in synaptic regulation makes this compound a valuable tool for probing endocytic processes in other neurological contexts, including Alzheimer's disease research where endocytic dysfunction is implicated (source) . Its high selectivity profile minimizes off-target effects, making it an excellent pharmacological probe for dissecting AAK1-specific functions in complex cellular and animal models of disease.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-20(13-24-16-4-1-2-5-18(16)28-21(24)27)22-9-10-25-17(14-7-8-14)12-15(23-25)19-6-3-11-29-19/h1-6,11-12,14H,7-10,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHLZRJZHSLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the intermediates:

  • Synthesis of the Pyrazole Intermediate: : This involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic conditions.

  • Formation of the Benzoxazole Unit: : This is achieved via the condensation of o-aminophenols with carboxylic acids or their derivatives, employing dehydrating agents like phosphorus oxychloride or polyphosphoric acid.

  • Coupling Reaction: : The final step involves the coupling of the synthesized intermediates using linkers such as 2-bromoethylamine under basic conditions, often catalyzed by palladium or copper catalysts.

Industrial Production Methods

Industrial synthesis may utilize continuous flow techniques to enhance efficiency and scalability. The use of microreactors ensures precise control over reaction parameters, leading to higher yields and purities. Green chemistry principles, including solvent recycling and energy-efficient methodologies, are also increasingly integrated into the production processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various chemical transformations:

  • Oxidation: : Oxidative conditions, employing reagents like potassium permanganate or chromium trioxide, can modify the pyrazole or thiophene moieties.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation catalysts can reduce specific functional groups within the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at electrophilic sites, facilitated by bases like sodium hydride or organometallic reagents.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, hydrogen with palladium catalyst.

  • Substitution Reagents: : Sodium hydride, organolithium reagents.

Major Products

Scientific Research Applications

  • Chemistry: : As a ligand in metal-catalyzed reactions, aiding in the synthesis of complex molecules.

  • Biology: : Investigation of its interactions with various biological targets, potentially serving as a tool in biochemical assays.

  • Medicine: : Exploration of its pharmacological properties, including potential roles in modulating enzyme activity or receptor binding.

  • Industry: : Use in material sciences, particularly in the development of organic electronic materials or as a precursor for specialized polymers.

Mechanism of Action

The compound's mechanism of action is intricate and involves several molecular interactions:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.

  • Pathways Involved: : The specific pathways depend on the biological system but could involve signal transduction pathways, enzymatic catalysis, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared below based on substituents and core heterocycles:

Compound Name Core Heterocycles Substituents Molecular Formula (Calculated) Key Features
Target Compound Pyrazole, Benzoxazolone Cyclopropyl, thiophen-2-yl, ethylacetamide C₂₂H₂₁N₄O₃S (MW: 429.5 g/mol)* High molecular weight due to benzoxazolone; cyclopropyl enhances stability
2-[3-(3,5-Dimethyl-pyrazol-1-yl)-6-oxo-6H-pyridazin-1-yl]-N-(5-isobutyl-[1,3,4]thiadiazol-2-yl)-acetamide Pyrazole, Pyridazinone, Thiadiazole 3,5-Dimethylpyrazole, isobutylthiadiazole C₁₈H₂₃N₇O₂S (MW: 425.5 g/mol) Pyridazinone may improve solubility; thiadiazole could affect bioavailability
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole, Pyridazine, Thiophene Ethylthiadiazole, thiophen-2-ylpyridazine C₁₅H₁₄N₆OS₂ (MW: 374.4 g/mol) Thiophene-pyridazine linkage may influence target affinity
2-[(5-Benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide Triazole, Benzene Benzyltriazole, chloro-methylphenyl C₁₈H₁₆ClN₅OS (MW: 385.9 g/mol) Sulfanyl group increases lipophilicity; chloro substituent may boost potency

*Molecular weight calculated using ChemDraw Professional 21.0.

Physicochemical Properties

  • Target Compound: The benzoxazolone ring contributes to a higher logP (~3.2 estimated), suggesting moderate lipophilicity.
  • Pyridazinone Analogue (): Pyridazinone’s polar carbonyl group likely reduces logP (~2.8), improving aqueous solubility compared to the target compound.
  • Thiadiazole-Pyridazine Derivative () : Lower molecular weight (374.4 g/mol) and thioether linkage may enhance membrane permeability but reduce metabolic stability.

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C23H22N4O2S
  • Molecular Weight : 434.52 g/mol
  • CAS Number : 1796989-37-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The presence of the pyrazole and oxobenzoxazole moieties suggests potential inhibitory effects on kinases and other enzymes involved in cell proliferation and survival.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these pathogens remains to be thoroughly investigated.

Analgesic Activity

In analgesic assays, compounds with similar structures have demonstrated significant pain-relieving effects. For example, the hot plate test and acetic acid-induced writhing test have been used to evaluate the analgesic potential of related pyrazole derivatives. Results indicated that these compounds significantly increased latency times compared to control groups, suggesting central analgesic activity.

Study 1: Evaluation of Antimicrobial Properties

In a study evaluating the antimicrobial properties of various pyrazole derivatives, researchers synthesized a series of related compounds and tested their efficacy against common bacterial strains. The results showed that certain derivatives exhibited notable inhibitory effects, leading to further exploration of structural modifications to enhance potency .

Study 2: Analgesic Profile Assessment

Another study focused on assessing the analgesic profile of new pyrazole derivatives using both the hot plate test and the writhing test in mice. The findings revealed that several compounds significantly reduced pain response, indicating a promising therapeutic application for pain management .

Data Tables

Biological Activity Test Method Results
AntimicrobialDisc diffusion methodInhibition zones observed
AnalgesicHot plate testIncreased latency (p < 0.05)
Acetic acid writhingReduced writhing (p < 0.01)

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